molecular formula C10H13NO4S B8677974 N-mesyl-L-phenylalanine

N-mesyl-L-phenylalanine

Cat. No.: B8677974
M. Wt: 243.28 g/mol
InChI Key: FSCKXSDDVQQISQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Mesyl-L-phenylalanine is a modified amino acid derivative where the amino group of L-phenylalanine is substituted with a mesyl (methanesulfonyl, -SO₂CH₃) group. This modification alters the compound’s physicochemical properties and reactivity, making it valuable in synthetic chemistry, particularly in peptide synthesis and as an intermediate in pharmaceutical applications. The mesyl group is electron-withdrawing and serves as a versatile leaving group, enabling nucleophilic substitution reactions.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(2S)-2-(methanesulfonamido)-3-phenylpropanoic acid

InChI

InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

FSCKXSDDVQQISQ-VIFPVBQESA-N

Isomeric SMILES

CS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

N-Acetyl-L-Phenylalanine

  • Structure: Features an acetyl (-COCH₃) group on the amino nitrogen.
  • Synthesis : Prepared via acetylation of L-phenylalanine using acetic anhydride or acetyl chloride. highlights challenges with racemization during amidation reactions involving N-acetyl derivatives .
  • Applications : Widely used as a protecting group in peptide synthesis to prevent undesired side reactions. Its methyl ester derivative (e.g., Methyl N-acetylphenylalaninate, ) is a common intermediate .
  • Physicochemical Properties: Higher lipophilicity compared to L-phenylalanine, with a molecular weight of 207.23 g/mol (C₁₁H₁₃NO₃).

N-Methyl-L-Phenylalanine

  • Structure: Contains a methyl (-CH₃) group on the amino nitrogen.
  • Synthesis: Achieved via reductive alkylation or direct methylation. lists its IUPAC name and molecular formula (C₁₀H₁₃NO₂, MW: 179.22 g/mol) .
  • Applications : Used to study enzyme specificity and modulate peptide stability. The methyl group reduces hydrogen-bonding capacity, altering solubility and metabolic resistance.

N-Phthaloyl-L-Phenylalanine

  • Structure : Substituted with a phthaloyl (1,3-dioxoisoindoline) group.
  • Synthesis: Synthesized using phthalic anhydride under acidic conditions. provides its CAS number (5123-55-7) and notes its use as a protective group in peptide synthesis .
  • Applications: The bulky phthaloyl group enhances steric hindrance, preventing racemization during coupling reactions. Its molecular weight is 307.31 g/mol (C₁₈H₁₃NO₄).

N-Carbobenzoxy (Z)-Protected Derivatives

  • Structure : Features a benzyloxycarbonyl (-Cbz) group.
  • Synthesis : Introduced via reaction with benzyl chloroformate. describes Z-Phe-Phe-OH, a dipeptide used in solid-phase synthesis .
  • Applications: The Z-group is cleaved under mild hydrogenolysis, making it ideal for stepwise peptide elongation.

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
N-Mesyl-L-Phenylalanine -SO₂CH₃ C₁₀H₁₃NO₄S 259.28 Nucleophilic substitution reactions Inferred
N-Acetyl-L-Phenylalanine -COCH₃ C₁₁H₁₃NO₃ 207.23 Peptide protecting group
N-Methyl-L-Phenylalanine -CH₃ C₁₀H₁₃NO₂ 179.22 Enzyme studies, solubility modulation
N-Phthaloyl-L-Phenylalanine Phthaloyl C₁₈H₁₃NO₄ 307.31 Steric protection in synthesis
Z-L-Phenylalanine -Cbz C₁₇H₁₇NO₄ 311.32 Stepwise peptide elongation

Key Research Findings

Racemization Concerns : N-Acetyl derivatives are prone to racemization during amidation (), whereas bulkier groups like phthaloyl or Z reduce this risk .

Reactivity : The mesyl group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic displacement reactions—unlike acetyl or methyl groups .

Solubility : Methyl and acetyl derivatives exhibit higher organic solubility than polar Z or phthaloyl analogs, impacting their use in aqueous vs. organic systems .

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